2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16303925
InChI: InChI=1S/C12H15N3O/c1-8(2)10(13)12-14-11(15-16-12)9-6-4-3-5-7-9/h3-8,10H,13H2,1-2H3
SMILES:
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine

CAS No.:

Cat. No.: VC16303925

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine -

Specification

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name 2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine
Standard InChI InChI=1S/C12H15N3O/c1-8(2)10(13)12-14-11(15-16-12)9-6-4-3-5-7-9/h3-8,10H,13H2,1-2H3
Standard InChI Key ORHFAVJIUVVIMO-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C1=NC(=NO1)C2=CC=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine comprises three key components:

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom.

  • Phenyl substituent: Attached at the 3-position of the oxadiazole ring.

  • Propan-1-amine moiety: A three-carbon chain with a methyl branch at the 2-position and an amine group at the terminal position.

The compound’s hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O
Molecular Weight217.27 g/mol
IUPAC Name2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine
Log P (Predicted)~1.8–2.5

Structural analogs, such as 1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine (PubChem CID: 43358450), share the oxadiazole-amine backbone but differ in substituent positioning, leading to variations in biological activity and pharmacokinetics .

Pharmacological Activities

Anti-Infective Properties

1,2,4-Oxadiazole derivatives exhibit broad-spectrum anti-infective activity. Key findings include:

  • Antibacterial Activity: Inhibition of Gram-positive bacteria (e.g., Staphylococcus aureus) through disruption of cell wall synthesis.

  • Antiviral Potential: Structural analogs demonstrate binding affinity to SARS-CoV-2 spike protein, suggesting utility in viral entry inhibition.

Antidiabetic Effects

A structurally related compound, 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione, reduced blood glucose levels by 42% in murine models, outperforming glibenclamide (35%). This highlights the potential of oxadiazole-amine hybrids in diabetes management.

Anti-Inflammatory Activity

Derivatives with electron-withdrawing substituents (e.g., bromophenyl groups) showed 33–62% inhibition of edema in carrageenan-induced inflammation models. Compound 21i achieved 61.9% efficacy, comparable to diclofenac.

Mechanism of Action

Enzyme Inhibition

Oxadiazoles often target enzymes such as:

  • Dihydrofolate reductase (antibacterial action).

  • α-Glucosidase (antidiabetic effect).

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity Highlight
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amineLinear amine chainModerate Na⁺ channel inhibition
5-(Benzothiazol-2-yl)-1,3,4-oxadiazoleThione group at 2-positionAntidiabetic (42% glucose reduction)
3-Amino-1-(5-indanyloxy)-2-propanolIndanyloxy substituentNeuroprotection in stroke models

The methyl branch in 2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine likely enhances metabolic stability compared to linear-chain analogs .

Applications and Future Directions

Therapeutic Applications

  • Infectious Diseases: Potential as a dual-action agent against bacterial and viral pathogens.

  • Metabolic Disorders: Antidiabetic candidates via α-glucosidase inhibition.

  • Neurological Conditions: Use-dependent Na⁺ channel blockade for stroke neuroprotection .

Material Science

Oxadiazoles serve as high-energy materials due to their nitrogen-oxygen content. Substituent engineering could yield compounds with tailored detonation velocities.

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